(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine
CAS No.: 93713-30-5
Cat. No.: VC8154301
Molecular Formula: C22H20N2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93713-30-5 |
---|---|
Molecular Formula | C22H20N2 |
Molecular Weight | 312.4 g/mol |
IUPAC Name | N-methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine |
Standard InChI | InChI=1S/C22H20N2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14,23-24H,1-2H3 |
Standard InChI Key | PXDKDUXMEHPNCO-UHFFFAOYSA-N |
SMILES | CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC |
Canonical SMILES | CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features two naphthalene rings connected at the 1,1'-positions, forming a binaphthyl system. Each naphthalene unit bears a dimethylamino group (-N(CH)) at the 2-position, resulting in a planar-chiral structure. The (S)-configuration refers to the spatial arrangement of these substituents, which is critical for its enantioselective interactions .
Table 1: Key Identifiers of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine
Property | Value | Source |
---|---|---|
CAS Number | 666175-40-2, 580-17-6* | |
Molecular Weight | 312.41 g/mol | |
MDL Number | MFCD10566977 | |
PubChem CID | 53411680 |
*Discrepancy in CAS numbers across sources may reflect regional nomenclature differences or historical assignment.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine typically involves enantioselective coupling or resolution techniques. A related procedure for the (R)-enantiomer (CAS 666175-39-9) involves:
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Amination: Reaction of 1,1'-binaphthyl-2,2'-diol with O-mesitylenesulfonyl hydroxylamine (MSH) to form an N-amino intermediate .
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Methylation: Treatment with methylating agents (e.g., methyl iodide) under basic conditions to install dimethylamino groups.
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Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the (S)-enantiomer .
Industrial Availability
Suppliers such as Crescent Chemical and Aladdin Scientific offer the compound in quantities from 50 mg to 5 g, with pricing ranging from $84.90 (50 mg) to $4,393.90 (5 g) . Chengdu Teamfor Research Biotechnology Co., Ltd., markets it under industrial-grade specifications, targeting markets in North America, Europe, and Asia .
Applications in Asymmetric Catalysis
Chiral Ligand Design
The binaphthyldiamine scaffold serves as a precursor for S,N-chiral ligands in transition-metal catalysis. For example, bispidine-based ligands derived from similar diamines have enabled palladium-catalyzed asymmetric arylations with enantiomeric excess (ee) values exceeding 90% . The rigid binaphthyl structure imposes steric constraints that enhance stereocontrol during catalytic cycles.
Mechanistic Insights
Density functional theory (DFT) studies on analogous systems reveal that the dimethylamino groups participate in non-covalent interactions (e.g., hydrogen bonding) with substrates, stabilizing transition states and dictating enantioselectivity . This mechanistic understanding supports the rational design of derivatives for specific reactions.
Role in Pharmaceutical Synthesis
Intermediate for Tyrosine Kinase Inhibitors
While not directly cited in the synthesis of imatinib or nilotinib , structurally related binaphthyldiamines are employed to construct chiral amines in anticancer agents. The compound’s ability to induce axial chirality makes it valuable for accessing stereochemically complex pharmacophores.
Case Study: Curtius Rearrangement
In a patented route to nilotinib intermediates, tert-butyl carbamates derived from similar diamines undergo Curtius rearrangement to form isocyanates, which are subsequently trapped to yield enantiopure amines . This highlights the utility of chiral diamines in multi-step syntheses requiring precise stereochemical outcomes.
Future Directions
Expanding Catalytic Applications
Recent advances in bispidine ligand chemistry suggest opportunities to optimize (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine for underrepresented reaction classes, such as C–H functionalization or photoredox catalysis.
Computational-Guided Design
Machine learning models trained on existing enantioselectivity data could predict optimal modifications to the binaphthyl backbone, accelerating ligand development cycles.
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